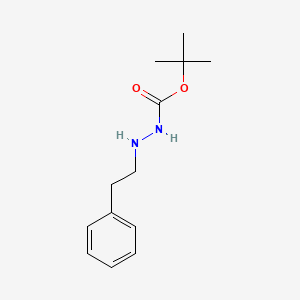

3-Phenethylcarbazic acid tert-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Phenethylcarbazic acid tert-butyl ester” is a specific type of tert-butyl ester . Tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . They are known for their stability and are often used in organic synthesis .

Synthesis Analysis

A preparation of tert-butyl esters of Nα-protected amino acid is described that proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Chemical Reactions Analysis

Tert-butyl esters are known to undergo various reactions. For instance, they can react with SOCl2 at room temperature to provide acid chlorides . They can also undergo deprotection reactions. Aqueous phosphoric acid is an effective, environmentally benign, selective and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers .Physical And Chemical Properties Analysis

Tert-butyl esters are generally liquid at room temperature . They are polar molecules but do not have a hydrogen atom attached directly to an oxygen atom, which makes them incapable of engaging in intermolecular hydrogen bonding with one another .Aplicaciones Científicas De Investigación

Polymer Solar Cells

Research has shown that derivatives similar to "3-Phenethylcarbazic acid tert-butyl ester" play a crucial role in enhancing the efficiency of polymer solar cells (PSCs). For instance, certain soluble C70 derivatives have been utilized as acceptors in PSCs to improve solar light harvest and energy conversion efficiency. These materials help in increasing the open circuit voltage (Voc) and the power conversion efficiency (PCE) when used with polymer donors like poly(3-hexylthiophene) (P3HT) (He et al., 2010). Ternary blend polymer solar cells incorporating similar compounds as electron-cascade acceptors have also been demonstrated to exhibit enhanced PCE and Voc, further validating their significance in organic photovoltaics (Cheng et al., 2014).

Organic Catalysis

Phosphazene bases, which share functional similarities with "3-Phenethylcarbazic acid tert-butyl ester," have been identified as active organocatalysts for the living ring-opening polymerization (ROP) of cyclic esters. This catalytic activity facilitates the production of polyesters with predictable molecular weights, narrow polydispersities, and high end-group fidelity, demonstrating the potential of such compounds in polymer synthesis (Zhang et al., 2007).

Material Synthesis and Modification

The synthesis and modification of materials using esterification techniques in continuous-flow systems have been explored, where compounds like "3-Phenethylcarbazic acid tert-butyl ester" could find application due to their structural properties. For example, polyethylene-g-polyacrylic acid-immobilized dimethylaminopyridine (g-DMAP) has been used in a continuous-flow system for high-efficiency esterification, demonstrating a practical approach for material synthesis and modification (Okuno et al., 2015).

Advanced Material Applications

In the field of materials science, "3-Phenethylcarbazic acid tert-butyl ester" and its derivatives could be involved in the development of advanced materials. For instance, the grafting of end-functionalized poly(tert-butyl acrylate) to poly(ethylene-co-acrylic acid) film has been researched, highlighting a method for creating chemically tailored surface-modifying layers, which is crucial for the development of advanced material surfaces (Walters & Hirt, 2006).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-(2-phenylethylamino)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-14-10-9-11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVWRCANWINBFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNCCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenethylcarbazic acid tert-butyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![[5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanol](/img/structure/B2974184.png)

![(2-Chloro-1,3-thiazol-5-yl)methyl 4-[(4-methylpiperidino)sulfonyl]phenyl ether](/img/structure/B2974187.png)

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2974197.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2974198.png)

![8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2974199.png)